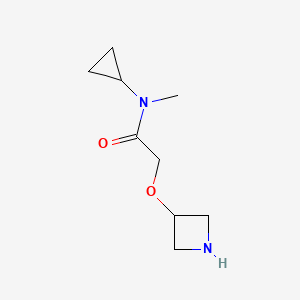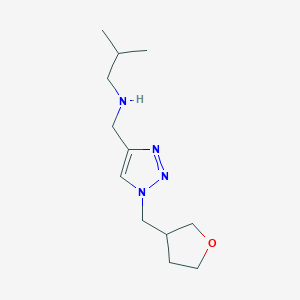
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring, a tetrahydrofuran moiety, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety:
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-ethyl-8-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A compound with a similar tetrahydrofuran moiety.
Chloromethyl isopropyl carbonate: Used in similar synthetic applications.
Uniqueness
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H22N4O |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,3-7,9H2,1-2H3 |
Clave InChI |
JAIWKBVIDAZVKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1=CN(N=N1)CC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


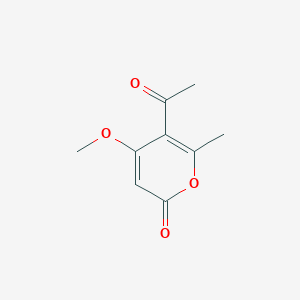

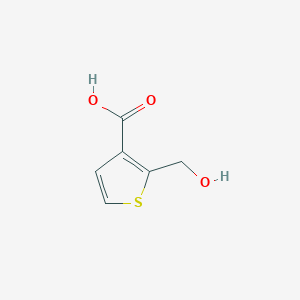
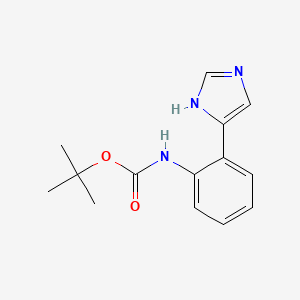
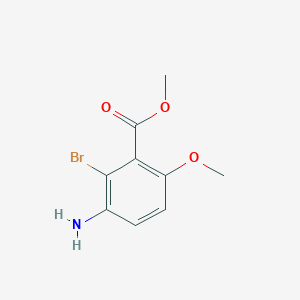
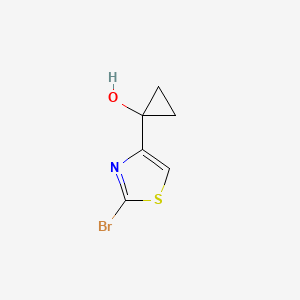

![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
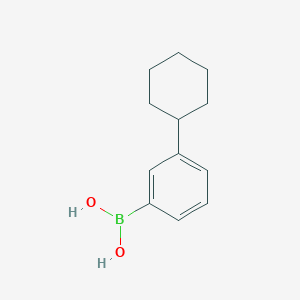
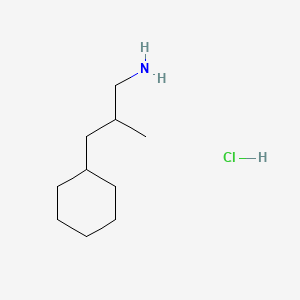
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
